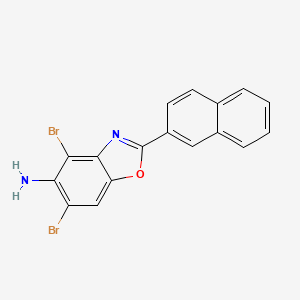
3-(2-Chloro-5-nitro-benzyloxy)-pyridine
説明
3-(2-Chloro-5-nitro-benzyloxy)-pyridine, also known as CNB-001, is a novel compound that has shown potential in various scientific research applications. It is a small molecule that has been synthesized through a unique method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
科学的研究の応用
Structural and Theoretical Studies
The structure of compounds similar to 3-(2-Chloro-5-nitro-benzyloxy)-pyridine, like 3-benzyloxy-2-nitropyridine, has been studied both experimentally and theoretically. X-ray crystallography reveals specific structural features, such as the tilt of the nitro group out of the pyridine ring plane, attributed to electron-electron repulsions. These studies also include the investigation of conformational isomers and vibrational frequencies (Sun et al., 2012).
Synthesis of Nitro Pyrido- and Dipyrido[1,4]oxazines
The synthesis of 3-Nitro-10H-pyrido[3,2-b][1,4]benzoxazines and 10H-dipyrido[2,3-e:3’,2’-b][1,4]oxazine, achieved through the reaction of 2-chloro-3,5-dinitropyridine, demonstrates the role of similar nitropyridines in creating new heterocyclic systems (Bastrakov et al., 2016).
Synthesis of 2,5-Substituted-Aza-Benzothiopyranoindazoles
Research on the synthesis of various chemotypes using analogs of 3-(2-Chloro-5-nitro-benzyloxy)-pyridine highlights the potential of such compounds in creating diverse chemical structures. This includes the synthesis of 6-chloro-9-nitro-benzothiopyranopyridin-5-ones and related derivatives (Krapcho & Haydar, 2001).
Cytotoxicity Studies in Leukemia Cells
The cytotoxicity of Thieno[2,3-b]Pyridine derivatives, which may include similar nitropyridines, has been evaluated against sensitive and multidrug-resistant leukemia cells. This research is significant in exploring potential anti-cancer agents (Al-Trawneh et al., 2021).
Synthesis of Nitrogen-Containing Heterocyclic Compounds
The synthesis of nitrogen-containing heterocyclic compounds using similar nitropyridines is a critical area of research. This includes the synthesis of derivatives such as 10H-pyrido[3,2-b][1,4] benzoxazines, highlighting the versatility of these compounds in creating complex molecular structures (Ito & Hamada, 1978).
Electrophysical Properties Studies
Investigating the electric dipole moments of compounds like 2-amino-3-nitropyridine and 2-amino-5-nitropyridine provides insights into their electrophysical properties. Such studies are crucial for understanding the behavior of nitropyridines in different solvents and environments (Cumper & Singleton, 1968).
特性
IUPAC Name |
3-[(2-chloro-5-nitrophenyl)methoxy]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-12-4-3-10(15(16)17)6-9(12)8-18-11-2-1-5-14-7-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBVAMRJNJBVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465518 | |
| Record name | 3-(2-chloro-5-nitro-benzyloxy)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-nitro-benzyloxy)-pyridine | |
CAS RN |
642084-74-0 | |
| Record name | 3-(2-chloro-5-nitro-benzyloxy)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione](/img/structure/B3055300.png)


